molecular formula C10H11NO2 B1591802 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid CAS No. 1256822-12-4

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid

Cat. No.: B1591802
CAS No.: 1256822-12-4
M. Wt: 177.2 g/mol
InChI Key: BNMHRKQDWDPFKU-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid (CAS: 1256822-12-4) is a bicyclic organic compound with the molecular formula C₁₀H₁₁NO₂ (Figure 1). Its structure consists of a partially saturated quinoline ring system with a carboxylic acid substituent at the 6-position. Key features include:

  • SMILES: C1CC2=C(CC1C(=O)O)C=CC=N2
  • InChIKey: BNMHRKQDWDPFKU-UHFFFAOYSA-N
    This compound serves as a versatile building block in medicinal chemistry due to its rigid scaffold and functionalizability. It has been investigated for applications in antioxidant agents and dopamine receptor modulation .

Properties

IUPAC Name

5,6,7,8-tetrahydroquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-2,5,8H,3-4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMHRKQDWDPFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619585
Record name 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256822-12-4
Record name 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid typically involves the cyclization of linear precursors. One common method is the Biltz synthesis, which involves the reaction of aniline derivatives with glyoxal and ammonia under acidic conditions. Another approach is the Skraup synthesis, where aniline is condensed with glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield quinoline derivatives.

  • Reduction: Reduction reactions can produce tetrahydroquinoline derivatives.

  • Substitution: Substitution reactions can lead to the formation of alkylated quinoline derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs targeting various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The specific molecular targets and pathways can vary depending on the application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Key Derivatives

Table 1 summarizes structurally related tetrahydroquinoline derivatives and their similarity scores to 5,6,7,8-tetrahydroquinoline-6-carboxylic acid:

Compound Name CAS Number Molecular Formula Similarity Score Key Features
5,6,7,8-Tetrahydroquinolin-3-ol 14631-46-0 C₉H₁₁NO 0.71 Hydroxyl group at 3-position
5,6,7,8-Tetrahydroquinolin-5-amine 298181-83-6 C₉H₁₂N₂ 0.69 Amino group at 5-position
2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid 1256834-88-4 C₁₀H₁₀ClNO₂ N/A Chlorine substituent at 2-position
5,6,7,8-Tetrahydroquinoline-8-carboxylic acid 71569-15-8 C₁₀H₁₁NO₂ 0.71 Carboxylic acid at 8-position

Key Observations :

  • The position of the carboxylic acid group (6 vs. 8) significantly impacts molecular interactions. For example, 8-carboxylic esters are synthesized via lithio/magnesio intermediates reacting with CO₂ , whereas 6-carboxylic acid derivatives are often functionalized via nucleophilic reagents .
  • Chlorination at the 2-position (e.g., 2-chloro derivative) enhances electrophilicity, making it a candidate for cross-coupling reactions .
Antioxidant Activity
  • This compound: Exhibits moderate antioxidant activity in E. coli oxidative stress models (EC₅₀ ~ 50–100 μM) .
  • 5,6,7,8-Tetrahydroquinoline-4-carboxylic acid derivatives: Higher activity (EC₅₀ ~ 10–20 μM) due to electron-donating substituents at the 4-position .
Receptor Binding
  • The N-alkyl chain length influences potency; N-propyl groups enhance binding .
  • 1,2,3,4-Tetrahydroquinoline analgesics: 2-Methyl-5-hydroxy derivatives exhibit morphine-like analgesic activity (1/8th potency of morphine), highlighting the role of hydroxyl and methyl groups .

Challenges :

  • The 6-carboxylic acid derivative requires precise control of cyclization conditions to avoid ring-opening side reactions .
  • Chlorinated analogs face regioselectivity issues during halogenation .

Biological Activity

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid is a nitrogen-containing heterocyclic compound with significant biological activity. Its structure, characterized by a tetrahydroquinoline ring and a carboxylic acid functional group, allows it to interact with various biological systems. This article reviews the biological activities of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.

  • Molecular Formula : C10H11NO2
  • Molecular Weight : Approximately 177.2 g/mol
  • Structure : The compound features a bicyclic system with a six-membered aromatic ring fused to a five-membered ring, along with a carboxylic acid group at the 6-position.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Antiviral Activity

Research indicates that this compound may possess antiviral properties. It has been studied for its potential to inhibit viral replication and reduce viral load in infected cells. Specific mechanisms include interference with viral entry or replication processes.

Anticancer Properties

The anticancer potential of this compound has been extensively investigated. In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines.

Case Study Findings :

  • Cytotoxicity Assays : A study evaluated the antiproliferative effects on several cancer cell lines including HeLa (cervical carcinoma), A2780 (ovarian carcinoma), and HT-29 (colorectal adenocarcinoma). The compound showed IC50 values ranging from 5.4 to 17.2 μM across different cell types .
  • Mechanism of Action : The most active enantiomer of the compound was found to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in A2780 cells, suggesting a pro-oxidant mechanism that contributes to its cytotoxic effects .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
5,6-DihydroquinolineFully saturated bicyclic structureDifferent biological profile; less reactive
5-Methyl-6-hydroxyquinolineHydroxy group at the 6-positionEnhanced solubility; potential antioxidant activity
5-Carboxy-1H-indoleIndole structure with carboxylic acidExplored for anticancer properties

The unique combination of the tetrahydroquinoline structure and carboxylic acid functionality in this compound distinguishes it from these similar compounds by offering distinct chemical reactivity and potential therapeutic applications .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the carboxylic acid group enhances its solubility and reactivity, allowing for effective interaction with enzymes and receptors involved in cellular signaling pathways.

Q & A

Q. What are the primary synthetic routes for 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid?

Answer: The synthesis of this compound involves multi-step organic reactions. Key methodologies include:

  • Suzuki–Miyaura Coupling : Efficient for constructing the quinoline backbone via palladium-catalyzed cross-coupling of aryl halides with organoboron compounds. Optimize conditions (temperature: 80–100°C, solvent: THF/water mixture, catalyst: Pd(PPh₃)₄) to achieve >70% yield .
  • Cyclocondensation : React amino compounds (e.g., β-amino alcohols) with carbonyl derivatives under acidic/basic conditions to form the tetrahydroquinoline core .
  • Oxidation of Precursors : Use catalytic systems like oxone/TlOAc/PhI in water-acetonitrile to oxidize 5,6,7,8-tetrahydroquinoline derivatives, yielding the carboxylic acid functionality .

Q. How is the molecular structure of this compound characterized?

Answer: Structural elucidation employs:

  • X-ray Crystallography : Resolves bond lengths (C–C: ~1.50 Å), angles, and ring conformations (e.g., half-chair/sofa intermediates). Asymmetry parameters (ΔCs: 11.1–13.4°) and hydrogen-bonding networks (O—H⋯O) stabilize the crystal lattice .
  • NMR/IR Spectroscopy : Confirm functional groups (e.g., carboxylic acid COOH at δ ~12 ppm in 1^1H NMR; C=O stretch at ~1700 cm1^{-1} in IR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in coupling reactions?

Answer:

  • Parameter Screening : Vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol% Pd). Higher temperatures (>100°C) improve cross-coupling efficiency but may degrade sensitive functional groups .
  • One-Pot Synthesis : Integrate cyclization and carboxylation steps to minimize intermediate isolation, reducing side reactions and improving overall yield (e.g., 15–20% increase) .
  • Catalytic System Tuning : For oxidation, adjust oxone stoichiometry (2–3 eq.) and reaction time (12–24 hrs) to balance conversion and selectivity .

Q. How can contradictions in structural data from different analytical techniques be resolved?

Answer:

  • Cross-Validation : Compare X-ray data (absolute conformation) with NMR-derived 3JHH^3J_{HH} coupling constants to assess dynamic ring puckering .
  • Polymorphism Screening : Recrystallize under varied conditions (e.g., solvent evaporation vs. slow cooling) to identify hydrate/anhydrate forms, which may explain divergent melting points or spectral data .

Q. What strategies mitigate stability issues during storage and handling?

Answer:

  • Storage Conditions : Seal in inert atmosphere (N₂/Ar) at –20°C to prevent oxidation/hydrolysis. Desiccants (silica gel) avoid hydration, critical for hygroscopic forms .
  • Handling Protocols : Use anhydrous solvents (<50 ppm H₂O) during synthesis to suppress carboxylic acid dimerization or ester formation .

Q. What methods enable selective derivatization of the carboxylic acid group?

Answer:

  • Oxidation/Reduction : Convert COOH to ketones (via PCl₅-mediated decarboxylation) or alcohols (LiAlH₄ reduction), enabling diversification for bioactivity studies .
  • Amide Coupling : React with EDCI/HOBt and amines to generate amide derivatives, enhancing solubility or target binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroquinoline-6-carboxylic acid
Reactant of Route 2
5,6,7,8-Tetrahydroquinoline-6-carboxylic acid

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